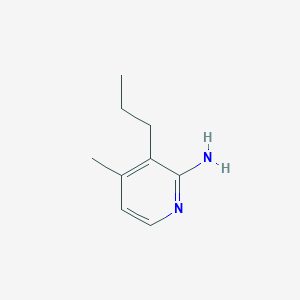

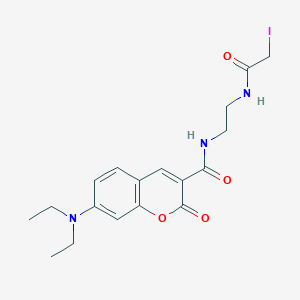

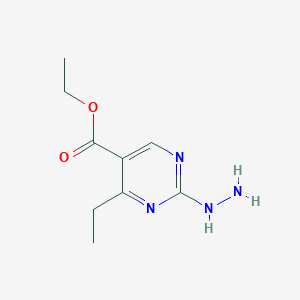

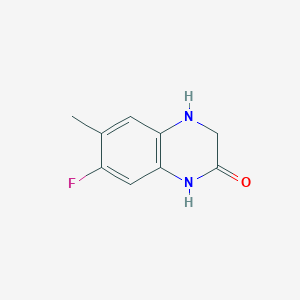

![molecular formula C20H20N2O2 B067294 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 165893-99-2](/img/structure/B67294.png)

2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Descripción general

Descripción

The compound “2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole, which is a heterocyclic aromatic organic compound. Pyrroles are important in many natural products, such as chlorophyll and heme .

Synthesis Analysis

The synthesis of pyrroles often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .Molecular Structure Analysis

The molecular structure of pyrroles involves a five-membered ring with four carbon atoms and one nitrogen atom . The nitrogen atom contributes two electrons to the aromatic system, making pyrroles aromatic .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. For example, they can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

Pyrroles are typically light-sensitive and air-sensitive . They are flammable liquids and can be toxic if swallowed or inhaled . They can also cause serious eye damage .Aplicaciones Científicas De Investigación

Visible Light-Promoted Synthesis

This compound can be used in the visible light-promoted synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones . This method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .

Domino Reaction

A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This highly chemo- and stereoselective reaction is a Hantzsch-type domino process .

Optoelectronic Materials

Bicyclic pyrrolopyrroles, which include this compound, are used as optoelectronic materials . These materials have properties that make them useful in devices that convert electrical signals into optical signals and vice versa .

Pigments

These compounds are also used as pigments for varied purposes . Pigments are substances that absorb certain wavelengths of visible light and give color to materials .

Biological Activities

Derivatives of hydrogenated pyrrolo[3,4-b]pyrroles have been found to exhibit a variety of biological activities . This makes them of interest in the field of medicinal chemistry .

Inhibitors of Protein Methyltransferases

These compounds have been found to act as inhibitors of protein methyltransferases . These enzymes play a crucial role in many biological processes, including gene expression .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that the compound is synthesized via a [3+2] cycloaddition reaction of 2h-azirines with maleimides . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

The compound’s synthesis involves a visible light-induced diastereoselective reaction , which might suggest a potential role in light-sensitive biochemical pathways.

Action Environment

The compound’s synthesis is reported to be efficient and environmentally friendly , suggesting that it might have a robust action environment.

Propiedades

IUPAC Name |

2,5-dibenzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-19-17-13-21(11-15-7-3-1-4-8-15)14-18(17)20(24)22(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDKPXBXIRFDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619101 | |

| Record name | 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

CAS RN |

165893-99-2 | |

| Record name | 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

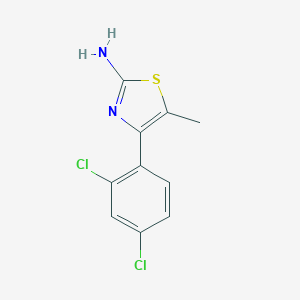

![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)